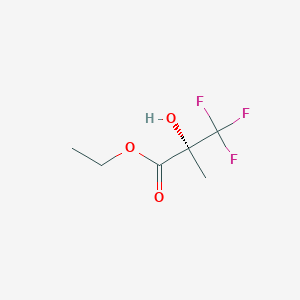

(R)-3,3,3-三氟-2-羟基-2-甲基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester” is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are often used in a variety of applications, including the production of fragrances, pharmaceuticals, detergents, emulsifiers, and lubricants .

Synthesis Analysis

The synthesis of esters like “®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester” can be achieved through various methods. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . Another method involves the use of enzymes for esterification .

Molecular Structure Analysis

Esters have a general formula of RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is reversible and can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters are generally insoluble in water but soluble in organic solvents . They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

科学研究应用

化学合成和衍生物

- (R)-3,3,3-三氟-2-羟基-2-甲基丙酸乙酯已应用于多种化学合成中。例如,它与乙醇反应生成乙基 2-乙氧基-3,3,3-三氟-2-羟基-和 3,3,3-三氟-2,2-二羟基丙酸酯 (Banks, Berry, & Moore, 1969)。该化合物还用于氰醇乙酸酯的酶促动力学拆分,从而合成 γ-氨基-β-羟基丁酸 (GABOB) 的两种对映异构体 (Lu, Miet, Kunesch, & Poisson, 1990)。

在信息素和香料合成中的应用

- 该化合物还用于信息素合成中。例如,它用于制备单一对映异构体 2-甲基-4-庚醇,这是 Metamasius hemipterus 的信息素 (Ichikawa & Ono, 2006)。此外,它在香料化合物 3-甲基-2-羟基-环戊-2-烯-1-酮的合成中发挥了作用 (Yong-chang, 2005)。

生物催化应用

- 该化合物已用于对映体纯酸的生物催化生产。为此,使用了来自肺炎克雷伯菌的新型热稳定立体特异性酰胺酶,从而产生了对映体纯的 (R)-和 (S)-3,3,3-三氟-2-羟基-2-甲基丙酸 (Shaw 等,2002)。

作用机制

Target of Action

Similar compounds, such as fatty acid ethyl esters, have been implicated in mitochondrial injury and acute pancreatitis . They act via carboxylester lipase (CEL) and other enzymes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . The ester reacts with the water present to produce a carboxylic acid and an alcohol . The reaction is reversible and an equilibrium mixture is produced containing all four substances in the equation .

Biochemical Pathways

The hydrolysis of esters occurs through a nucleophilic acyl substitution pathway . Hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. Loss of alkoxide ion then gives a carboxylic acid . This process is commonly called saponification .

Pharmacokinetics

These compounds exhibit a sustained intestinal absorption of EPA, based on a half-life of 89 hours and 14 days needed to reach steady-state .

Result of Action

The hydrolysis of the ester results in the production of a carboxylic acid and an alcohol . This reaction is reversible and an equilibrium mixture is produced containing the ester, water, the carboxylic acid, and the alcohol .

Action Environment

The hydrolysis of the ester is influenced by the presence of a dilute acid and water . The reaction is reversible, and to get as much hydrolysis as possible, a large excess of water can be used . The dilute acid provides both the acid catalyst and the water .

安全和危害

未来方向

There is ongoing research into improving the production of esters like “®-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester”. For example, overexpression of the native fatty acid (FA) operon, along with FAEE biosynthesis enzymes, has been shown to improve biodiesel biosynthesis in E. coli . There is also interest in the potential of esters in the valorization of carbon dioxide and in green methanol production .

属性

IUPAC Name |

ethyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)

![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)